Transistor Mobility Parity with P3HT and Superior Environmental Stability of 3,4-Dioctylthiophene-Derived Polymers
Poly(3,4-dialkylterthiophenes) (P34ATs), which incorporate 3,4-dioctylthiophene as a key structural motif (octyl-substituted variant), exhibit transistor mobilities comparable to the industry benchmark regioregular poly(3-hexylthiophene) (P3HT), while demonstrating superior environmental stability as evidenced by reduced degradation of the on/off ratio over time [1] [2]. Importantly, unlike P3HT, P34ATs do not exhibit strong and distinct π-π stacking in X-ray diffraction, suggesting that alternative polymer packing motifs can achieve high carrier mobility without relying on the edge-on lamellar structure characteristic of P3HT [1] [2].
| Evidence Dimension | Field-effect mobility (cm²/V·s) |
|---|---|
| Target Compound Data | 0.17 cm²/V·s for octyl-substituted P34AT |
| Comparator Or Baseline | Regioregular poly(3-hexylthiophene) (P3HT): 0.05-0.2 cm²/V·s |
| Quantified Difference | Comparable mobility (within P3HT range); P34AT exhibits less degradation of on/off ratio indicating greater environmental stability |
| Conditions | OFET device configuration; spin-coated polymer thin films |
Why This Matters
For procurement in OFET research, 3,4-dioctylthiophene-derived P34ATs offer the same mobility benchmark as P3HT but with greater environmental stability and alternative processing-structure relationships, enabling device architectures not reliant on strong π-π stacking.
- [1] Ko S, Verploegen E, Hong S, et al. 3,4-Disubstituted Polyalkylthiophenes for High-Performance Thin-Film Transistors and Photovoltaics. Journal of the American Chemical Society, 2011, 133(42), 16722-16725. View Source
- [2] Ko S, Verploegen E, Hong S, et al. 3,4-Disubstituted Polyalkylthiophenes for High-Performance Thin-Film Transistors and Photovoltaics. J. Am. Chem. Soc. 2011, 133, 42, 16722-16725 (Abstract). View Source
